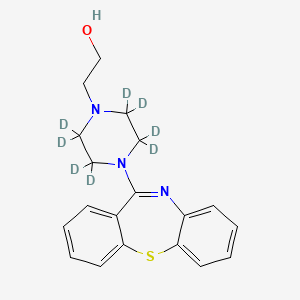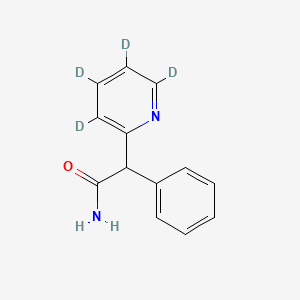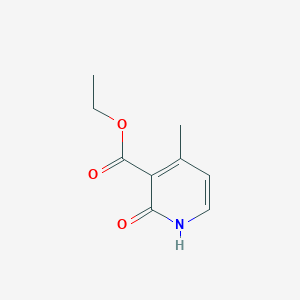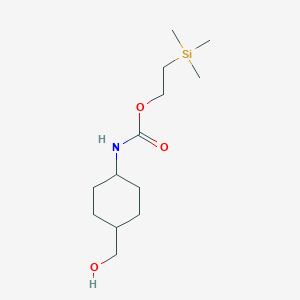
Quetiapine Hydroxy Impurity-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quetiapine Hydroxy Impurity-d8 is a hydroxylated impurity of labeled Quetiapine. It is a stable isotope-labeled compound with the molecular formula C19H13D8N3OS and a molecular weight of 347.50 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Quetiapine Hydroxy Impurity-d8 involves the hydroxylation of labeled QuetiapineThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired isotopic labeling and hydroxylation .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of high-performance liquid chromatography (HPLC) systems to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Quetiapine Hydroxy Impurity-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions are typically optimized to achieve the desired transformation while maintaining the integrity of the isotopic labeling .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs .
Aplicaciones Científicas De Investigación
Quetiapine Hydroxy Impurity-d8 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference standard in analytical chemistry to study the behavior of Quetiapine and its impurities . In biology and medicine, it helps in understanding the pharmacokinetics and metabolism of Quetiapine . Additionally, it is used in the development of new analytical methods and quality control processes in the pharmaceutical industry .
Mecanismo De Acción
The mechanism of action of Quetiapine Hydroxy Impurity-d8 is not fully understood. it is believed to interact with various molecular targets and pathways similar to Quetiapine. Quetiapine itself acts by antagonizing dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors, which are involved in the treatment of schizophrenia and bipolar disorder . The hydroxylated impurity may exhibit similar interactions, contributing to the overall pharmacological profile of Quetiapine .
Comparación Con Compuestos Similares
Quetiapine Hydroxy Impurity-d8 can be compared with other similar compounds, such as Quetiapine Carboxylic Acid and Quetiapine Sulfoxide . These compounds are also impurities of Quetiapine and are used in various analytical and research applications. The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in studying the pharmacokinetics and metabolism of Quetiapine .
List of Similar Compounds:- Quetiapine Carboxylic Acid
- Quetiapine Sulfoxide
- Quetiapine N-oxide
By understanding the properties and applications of this compound, researchers can gain valuable insights into the behavior and metabolism of Quetiapine, ultimately contributing to the development of more effective therapeutic strategies.
Propiedades
Fórmula molecular |
C19H21N3OS |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethanol |
InChI |
InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2/i9D2,10D2,11D2,12D2 |
Clave InChI |
OFLMIXVKBNAUIB-PMCMNDOISA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |
SMILES canónico |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)



![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)




![Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13723019.png)


